s-Butyrylthiocholine iodide

Catalog No.
S582787
CAS No.
1866-16-6
M.F
C9H20NOS+
M. Wt
190.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
s-Butyrylthiocholine iodide

CAS Number

1866-16-6

Product Name

s-Butyrylthiocholine iodide

IUPAC Name

2-butanoylsulfanylethyl(trimethyl)azanium

Molecular Formula

C9H20NOS+

Molecular Weight

190.33 g/mol

InChI

InChI=1S/C9H20NOS/c1-5-6-9(11)12-8-7-10(2,3)4/h5-8H2,1-4H3/q+1

InChI Key

AWBGQVBMGBZGLS-UHFFFAOYSA-N

SMILES

CCCC(=O)SCC[N+](C)(C)C.[I-]

Synonyms

(2-Mercaptoethyl)Trimethylammonium Butyrate, Butyrylthiocholine, Iodide, S-Butyrylthiocholine, S Butyrylthiocholine Iodide, S-Butyrylthiocholine Iodide

Canonical SMILES

CCCC(=O)SCC[N+](C)(C)C

Substrate for Cholinesterase Activity Assays

BTCI serves as a substrate for enzymes called cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine (ACh) after it transmits signals between neurons.

Researchers utilize BTCI to measure cholinesterase activity in various contexts, including:

  • In vitro studies investigating the effects of drugs or other substances on cholinesterase function. For instance, BTCI can be used to assess the inhibitory potential of new drugs designed to treat Alzheimer's disease, which is associated with decreased AChE activity [Source: New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PubMed, ].
  • Diagnosing organophosphate poisoning. Organophosphate pesticides and nerve agents inhibit cholinesterase activity, leading to a buildup of ACh and various neurological symptoms. BTCI can be used in blood tests to measure cholinesterase levels and diagnose such poisoning [Source: Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC - NCBI, ].

Biosensor Development

BTCI plays a role in developing biosensors for detecting various substances. These biosensors often utilize the principle that specific molecules can inhibit cholinesterase activity. By measuring the change in BTCI hydrolysis rate due to the presence of a target molecule, researchers can detect and quantify its concentration. This approach has been explored for detecting:

  • Neurotoxic insecticides and nerve agents [Source: Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC - NCBI, ].

S-Butyrylthiocholine iodide is a synthetic compound with the molecular formula C9H20NOSIC_9H_{20}NOSI and a molecular weight of approximately 317.20 g/mol. It appears as a colorless crystalline powder and is soluble in water, forming a clear solution at concentrations up to 70 mg/mL. The compound has a melting range between 172°C and 174°C, indicating its stability under standard laboratory conditions . S-Butyrylthiocholine iodide is primarily utilized as a substrate in diagnostic tests for cholinesterase activity, making it significant in biochemical research and clinical diagnostics .

  • BTCI mimics the structure of acetylcholine, a neurotransmitter hydrolyzed by cholinesterases. The positively charged quaternary ammonium group of BTCI interacts with the active site of cholinesterases, similar to acetylcholine [].
  • The enzyme cleaves the thioether bond in BTCI, a reaction analogous to acetylcholine hydrolysis. This cleavage doesn't produce the same neurotransmitter effects as acetylcholine but serves as a measurable indicator of cholinesterase activity [].
  • Specific data on BTCI's toxicity is limited. However, as a cholinesterase substrate, it's advisable to handle it with caution, similar to other cholinesterase inhibitors.
  • Standard laboratory practices for handling potentially hazardous chemicals should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

S-Butyrylthiocholine iodide undergoes hydrolysis in the presence of cholinesterase enzymes, resulting in the release of butyric acid and thiocholine. This reaction is crucial for its application in determining cholinesterase levels, which are important for diagnosing various medical conditions, including neurological disorders and pesticide exposure . The compound can also participate in other

The primary biological activity of S-Butyrylthiocholine iodide is its role as a substrate for cholinesterase enzymes. This interaction allows for the assessment of enzyme activity, which is vital in understanding cholinergic signaling pathways in the nervous system. The compound's ability to mimic acetylcholine makes it useful in studying neurotransmission and the effects of cholinergic drugs . Additionally, research indicates that the compound may have implications in pharmacological studies related to neurodegenerative diseases.

S-Butyrylthiocholine iodide can be synthesized through various chemical methods. A common synthesis route involves the reaction of butyryl chloride with thiocholine under controlled conditions. Specifically, ethyl S-2-(dimethylamino)butyryl thiolate can be dissolved in tetrahydrofuran (THF), followed by the dropwise addition of methyl iodide while maintaining an inert atmosphere to prevent moisture interference . This method ensures high purity and yields of the desired product.

The primary applications of S-Butyrylthiocholine iodide include:

  • Diagnostic Testing: Used extensively in laboratories for measuring cholinesterase activity, which is essential for diagnosing conditions such as myasthenia gravis and organophosphate poisoning.
  • Biochemical Research: Serves as a tool for studying cholinergic systems and neurotransmission.
  • Pharmaceutical Development: Investigated for its potential role in drug formulation targeting cholinergic pathways .

Interaction studies involving S-Butyrylthiocholine iodide focus on its enzymatic hydrolysis by cholinesterases. These studies help elucidate the kinetics of enzyme-substrate interactions and can reveal insights into enzyme inhibition by various compounds. Understanding these interactions is crucial for developing antidotes for poisoning or enhancing therapeutic strategies in neurodegenerative diseases .

S-Butyrylthiocholine iodide shares structural similarities with several other compounds used in biochemical applications. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
AcetylcholineC7H16N2O2C_7H_{16}N_2O_2Natural neurotransmitter involved in muscle activation
ButyrylthiocholineC8H18NOSC_8H_{18}NOSLacks iodine; used similarly but less potent
PropionylthiocholineC8H18NOSC_8H_{18}NOSShorter acyl chain; different pharmacokinetic properties
EthylthiocholineC6H15NOSC_6H_{15}NOSEthyl group instead of butyl; affects lipophilicity

S-Butyrylthiocholine iodide's unique iodine substitution enhances its stability and solubility compared to similar compounds, making it particularly effective as a substrate for cholinesterase assays. Its specific structure allows for precise interactions with enzymes, which is essential for accurate diagnostic testing .

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

190.12656044 g/mol

Monoisotopic Mass

190.12656044 g/mol

Heavy Atom Count

12

UNII

K8D83KI04M

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1866-16-6

General Manufacturing Information

Ethanaminium, N,N,N-trimethyl-2-[(1-oxobutyl)thio]-, iodide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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